METHYL 2-{4,7-DIMETHYL-5-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
Overview
Description
METHYL 2-{4,7-DIMETHYL-5-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE is a complex organic compound that belongs to the class of chromen derivatives It is characterized by the presence of a chromen ring system substituted with various functional groups, including nitrophenyl and oxoethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4,7-DIMETHYL-5-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen ring system, followed by the introduction of the nitrophenyl and oxoethoxy groups through electrophilic aromatic substitution reactions. The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{4,7-DIMETHYL-5-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the chromen ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various substituted chromen derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
METHYL 2-{4,7-DIMETHYL-5-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of METHYL 2-{4,7-DIMETHYL-5-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group can participate in electron transfer reactions, while the chromen ring system can interact with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen derivatives with different substituents, such as:
- METHYL 2-{4,7-DIMETHYL-5-[2-(3-AMINOPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
- METHYL 2-{4,7-DIMETHYL-5-[2-(3-HYDROXYPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
Uniqueness
The uniqueness of METHYL 2-{4,7-DIMETHYL-5-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[4,7-dimethyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2-oxochromen-3-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO8/c1-12-7-18(30-11-17(24)14-5-4-6-15(9-14)23(27)28)21-13(2)16(10-20(25)29-3)22(26)31-19(21)8-12/h4-9H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNLWPXAMXCRBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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